

BAY1143572 (Atuveciclib): An In-Depth Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY1143572**

Cat. No.: **B1191584**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1143572, also known as Atuveciclib, is a potent and highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (PTEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][2][3] By targeting the transcriptional machinery of cancer cells, **BAY1143572** effectively downregulates the expression of key anti-apoptotic and pro-survival proteins, leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways involved in **BAY1143572**-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Repression

The primary mechanism of action of **BAY1143572** is the selective inhibition of CDK9 kinase activity.[2][3] CDK9 is a crucial component of the PTEFb complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transition from abortive to productive elongation of transcription for a significant subset of genes.

By inhibiting CDK9, **BAY1143572** prevents the phosphorylation of RNAPII, leading to a stall in transcriptional elongation and subsequent downregulation of genes with short-lived mRNA

transcripts.[1][4] Many of these genes encode proteins that are critical for cancer cell survival and proliferation, including the master oncogene MYC and the anti-apoptotic Bcl-2 family member, Myeloid Cell Leukemia-1 (MCL-1).[1][4]

The Molecular Pathway of BAY1143572-Induced Apoptosis

The induction of apoptosis by **BAY1143572** is a multi-faceted process that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, primarily triggered by the depletion of critical survival proteins.

Downregulation of Key Anti-Apoptotic Proteins

The transcriptional repression induced by **BAY1143572** leads to a rapid decrease in the intracellular levels of two key anti-apoptotic proteins:

- MYC: A transcription factor that drives cell proliferation and inhibits apoptosis. Its downregulation is a central event in the anti-cancer activity of **BAY1143572**.[1][4]
- MCL-1: An anti-apoptotic member of the Bcl-2 family that sequesters pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane. **BAY1143572** treatment leads to a dose-dependent decrease in both MCL-1 mRNA and protein levels.

Activation of the Intrinsic Apoptotic Pathway

The depletion of MCL-1 is a key event that triggers the intrinsic apoptotic pathway. With reduced MCL-1 levels, pro-apoptotic Bcl-2 family members such as Bak and Bax are liberated and activated, leading to:

- Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax oligomerize in the outer mitochondrial membrane, forming pores that disrupt the mitochondrial integrity.
- Cytochrome c Release: The formation of these pores allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

- Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
- Executioner Caspase Activation: Activated caspase-9 cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.

Crosstalk with the Extrinsic Apoptotic Pathway

Evidence also suggests that **BAY1143572** can sensitize cancer cells to the extrinsic apoptotic pathway, particularly in combination with agents like TNF-related apoptosis-inducing ligand (TRAIL).^[5] This is achieved through the downregulation of c-FLIP (cellular FLICE-inhibitory protein), a key inhibitor of caspase-8. The suppression of c-FLIP allows for the efficient activation of caspase-8 at the Death-Inducing Signaling Complex (DISC), which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the intrinsic pathway.

The activated executioner caspases (caspase-3 and -7) are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of **BAY1143572**.

Parameter	Value	Reference
IC50 CDK9/CycT1	13 nM	[6][7]
IC50 GSK3 α	45 nM	[7]
IC50 GSK3 β	87 nM	[7]
Antiproliferative IC50 HeLa	920 nM	[2][7]
Antiproliferative IC50 MOLM-13	310 nM	[2][7]

Table 1: In Vitro Inhibitory and Antiproliferative Activity of **BAY1143572**.

Cell Line	Treatment	Effect	Reference
Pancreatic Cancer Cells	BAY1143572 + TRAIL	Substantial increase in the Sub-G1 (apoptotic) cell population.	[5]
Esophageal Adenocarcinoma Cells	BAY1143572	Dose-dependent decrease in MCL-1 protein and mRNA levels.	

Table 2: Cellular Effects of **BAY1143572** on Apoptosis and Protein Expression.

Experimental Protocols

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells following treatment with **BAY1143572**.

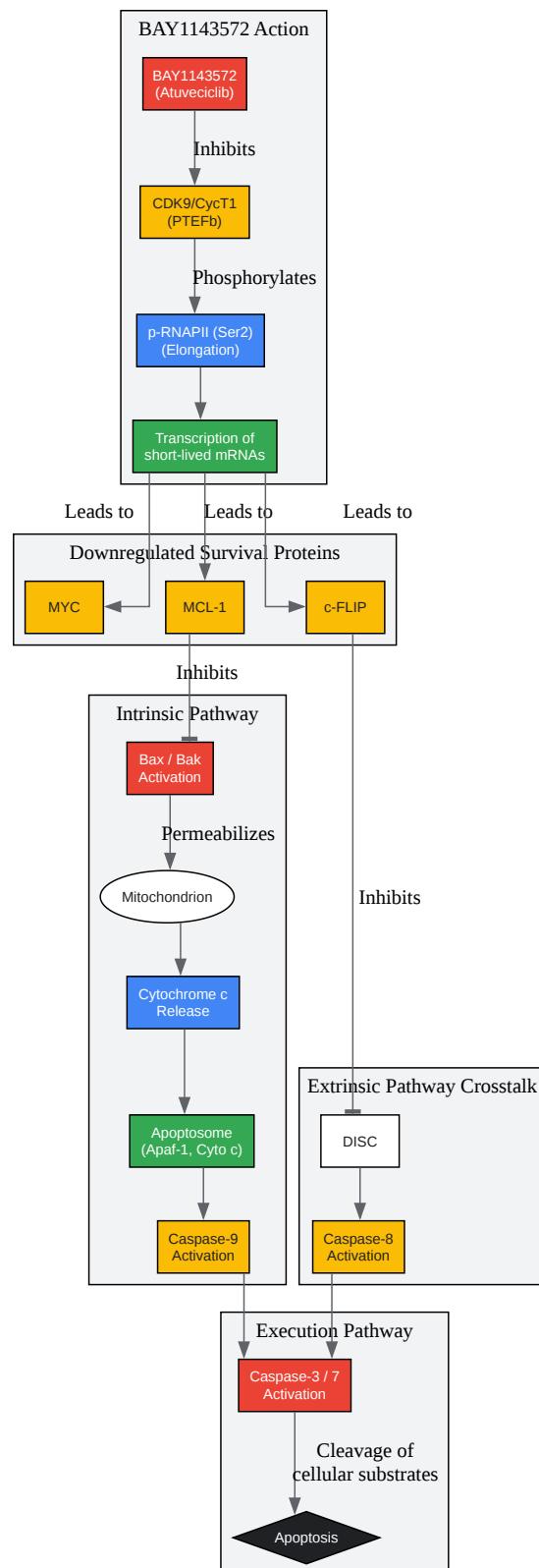
- Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
- Treatment: Treat cells with varying concentrations of **BAY1143572** (e.g., 0.1, 0.5, 1, 5 μ M) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
- Cell Harvesting:
 - Collect the culture supernatant containing floating (apoptotic) cells.
 - Wash the adherent cells with PBS and detach them using trypsin-EDTA.
 - Combine the detached cells with the supernatant from the corresponding well and centrifuge.
- Staining:

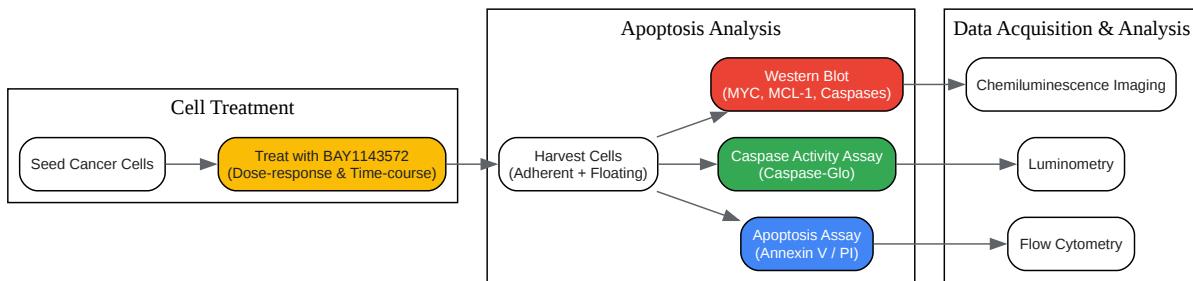
- Wash the cell pellet with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
 - Annexin V-negative/PI-negative cells are live cells.
 - Annexin V-positive/PI-negative cells are early apoptotic cells.
 - Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to assess the levels of key proteins in the apoptotic pathway.

- Cell Lysis: After treatment with **BAY1143572**, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.


- Incubate the membrane with primary antibodies against target proteins (e.g., MYC, MCL-1, Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β -actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.


Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of the executioner caspases-3 and -7.

- Cell Seeding: Seed cells in a white-walled 96-well plate.
- Treatment: Treat cells with **BAY1143572** at various concentrations and time points.
- Assay Procedure:
 - Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
 - Add the Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents by shaking the plate.
 - Incubate at room temperature for 30 minutes to 3 hours.
- Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [BAY1143572 (Atuveciclib): An In-Depth Technical Guide to its Apoptosis Induction Pathway]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1191584#bay1143572-induced-apoptosis-molecular-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com